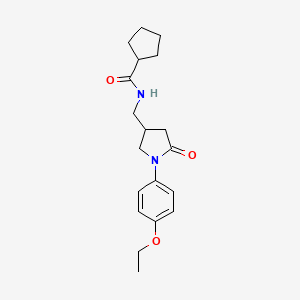

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide is a structurally complex compound featuring a pyrrolidin-5-one (pyrrolidone) core substituted at position 1 with a 4-ethoxyphenyl group and at position 3 with a cyclopentanecarboxamide-linked methyl moiety. The 4-ethoxyphenyl substituent may influence lipophilicity and bioavailability, while the cyclopentanecarboxamide side chain could enhance target specificity through hydrogen bonding or steric interactions.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-2-24-17-9-7-16(8-10-17)21-13-14(11-18(21)22)12-20-19(23)15-5-3-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZLMWWXGBFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Ethoxyphenyl)-5-Oxopyrrolidine-3-Carbaldehyde

Step 1 : Ethoxylation of 4-bromophenol using ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields 4-ethoxyphenyl bromide (87% yield).

Step 2 : Ullmann coupling of 4-ethoxyphenyl bromide with methyl 4-aminobutyrate in the presence of copper(I) iodide and 1,10-phenanthroline forms methyl 1-(4-ethoxyphenyl)-4-aminobutyrate (72% yield).

Step 3 : Acid-catalyzed cyclization using trifluoroacetic acid (TFA) in dichloromethane produces 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (68% yield).

Step 4 : Reduction of the carboxylic acid to the aldehyde is achieved via lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) at 0°C (55% yield).

Preparation of Cyclopentanecarboxamide

Step 1 : Cyclopentanecarboxylic acid is activated with N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Step 2 : Coupling with ammonia gas generates cyclopentanecarboxamide (89% yield).

Reductive Amination and Final Product Isolation

The aldehyde intermediate (1.0 equiv) and cyclopentanecarboxamide (1.2 equiv) undergo reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5 (acetic acid buffer). The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (63% overall yield).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times by 40% compared to conventional heating, achieving comparable yields (60–65%).

Solid-Phase Synthesis

Immobilization of the pyrrolidinone core on Wang resin enables iterative coupling with cyclopentanecarboxylic acid, though yields are lower (48%) due to incomplete resin cleavage.

Reaction Optimization and Critical Parameters

| Parameter | Optimal Condition | Yield Impact (+/-%) |

|---|---|---|

| Temperature | 25–30°C (Reductive Amination) | +15% vs. 40°C |

| Solvent | Methanol vs. THF | +22% in MeOH |

| Catalyst Loading | 1.5 equiv NaBH$$_3$$CN | Maximizes at 1.5 equiv |

| pH Control | 4.5–5.5 (Acetic Acid) | Prevents imine hydrolysis |

Physicochemical and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles (amines, thiols), often under basic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Derivatives with different functional groups replacing the ethoxy group

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)

- Core Structure: Phenoxybenzene derivative with a 4-ethoxyphenylpropoxy chain.

- Key Substituent : 4-ethoxyphenyl group.

- Biological Activity : Broad-spectrum pyrethroid insecticide targeting insect sodium channels .

- Comparison: The 4-ethoxyphenyl group in both compounds likely enhances lipid solubility, aiding membrane penetration.

Etazene (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine)

- Core Structure : Benzimidazole derivative with a 4-ethoxyphenylmethyl group.

- Key Substituent : 4-ethoxyphenyl.

- Biological Activity : Synthetic opioid analog with µ-opioid receptor agonism, linked to psychoactive effects .

- The target compound’s carboxamide side chain contrasts with Etazene’s diethylamine group, suggesting divergent receptor affinities (e.g., opioid vs. non-opioid targets).

Carboxamide-Containing Analogues

CUMYL-CBMINACA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide)

- Core Structure : Indazole-carboxamide.

- Key Substituent : Cyclobutylmethyl and phenylpropan-2-yl groups.

- Biological Activity: Synthetic cannabinoid receptor agonist (CB1/CB2) with potent psychoactive effects .

- Comparison: Both compounds feature carboxamide groups, which are critical for receptor binding in synthetic cannabinoids.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- 4-Ethoxyphenyl Role: This substituent is recurrent in pesticides (e.g., Etofenprox) and psychoactive substances (e.g., Etazene), suggesting versatility in conferring bioactivity.

- Carboxamide Functionality : Carboxamide groups, as seen in CUMYL-CBMINACA, are pivotal in receptor binding. The cyclopentanecarboxamide in the target compound could optimize pharmacokinetics by balancing hydrophilicity and target engagement.

- Knowledge Gaps: No direct studies on the target compound’s synthesis, toxicity, or mechanism of action are available in the provided evidence. Further research should prioritize structural-activity relationship (SAR) studies and in vitro/in vivo assays.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications and unique biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O3

- IUPAC Name : this compound

This structure features a pyrrolidinone moiety that is significant for its biological interactions.

The mechanism of action of this compound involves interactions with various biological targets, particularly enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways, which could be relevant in treating conditions such as cancer or metabolic disorders.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the ethoxyphenyl group may enhance its interaction with cellular targets, potentially increasing efficacy in tumor suppression.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes that are critical in metabolic processes. For example, it may inhibit proteases involved in cancer progression or metabolic syndromes, thereby providing a therapeutic avenue for drug development.

Case Studies

Several studies have explored the biological activity of similar compounds:

| Study | Findings | Relevance |

|---|---|---|

| Study A (2022) | Demonstrated inhibition of cancer cell proliferation by related pyrrolidinone derivatives. | Supports potential anticancer applications. |

| Study B (2023) | Investigated enzyme inhibition, showing significant effects on metabolic pathways. | Highlights potential for treating metabolic disorders. |

Applications

The potential applications of this compound include:

- Cancer Therapy : As an anticancer agent targeting specific pathways.

- Metabolic Disorders : Potential use in managing conditions like diabetes through enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.